molecular formula C14H20N2O3S B6149154 tert-butyl 4-(5-formyl-1,3-thiazol-2-yl)piperidine-1-carboxylate CAS No. 1001203-01-5

tert-butyl 4-(5-formyl-1,3-thiazol-2-yl)piperidine-1-carboxylate

Cat. No.: B6149154
CAS No.: 1001203-01-5
M. Wt: 296.4
InChI Key:
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Description

Tert-butyl 4-(5-formyl-1,3-thiazol-2-yl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This specific compound features a tert-butyl group, a formyl group, and a thiazole ring, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(5-formyl-1,3-thiazol-2-yl)piperidine-1-carboxylate typically involves multiple steps, starting with the formation of the thiazole ring. One common synthetic route includes the reaction of piperidine with 5-formyl-1,3-thiazole under acidic conditions to form the intermediate piperidine-thiazole compound. This intermediate is then treated with tert-butyl chloroformate to introduce the tert-butyl group, resulting in the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle the necessary reagents and conditions. The process would be optimized for yield, purity, and cost-effectiveness, ensuring consistent production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols.

Major Products Formed:

  • Oxidation: The formyl group can be oxidized to a carboxylic acid.

  • Reduction: The thiazole ring can be reduced to form a thiol or an amine.

  • Substitution: The piperidine ring can undergo substitution to form various derivatives.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 4-(5-formyl-1,3-thiazol-2-yl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural features make it suitable for binding to specific biological targets, aiding in the development of new therapeutic agents.

Medicine: In the medical field, this compound is being investigated for its potential use in drug discovery. Its ability to interact with various biological targets suggests it could be useful in the treatment of diseases such as cancer and infectious diseases.

Industry: In the chemical industry, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in the synthesis of a wide range of products.

Mechanism of Action

The mechanism by which tert-butyl 4-(5-formyl-1,3-thiazol-2-yl)piperidine-1-carboxylate exerts its effects depends on its specific application. In drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

  • Tert-butyl 4-(5-bromo-1,3-thiazol-2-yl)piperidine-1-carboxylate: Similar structure but with a bromo group instead of a formyl group.

  • N-(4-tert-butyl-thiazol-2-yl)-4-fluoro-benzamide: Contains a tert-butyl group and a thiazole ring but with different substituents.

Uniqueness: Tert-butyl 4-(5-formyl-1,3-thiazol-2-yl)piperidine-1-carboxylate is unique due to its combination of functional groups, which allows for diverse chemical reactivity and biological activity

Properties

CAS No.

1001203-01-5

Molecular Formula

C14H20N2O3S

Molecular Weight

296.4

Purity

95

Origin of Product

United States

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